![molecular formula C14H16N2O2S B5766965 3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide](/img/structure/B5766965.png)
3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves complex reactions highlighting the methodological diversity in creating such compounds. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid leads to sterically hindered isomeric forms, demonstrating the intricate synthetic routes possible for such molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds reveal significant insights into the conformational and geometric aspects of these molecules. For instance, the molecular structures of some derivatives exhibit specific torsion angles and hydrogen bonding patterns, which are crucial for understanding their molecular conformations and potential reactivity (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity of 3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide derivatives involves various chemical interactions, including hydrogen bonding and π-π stacking, which influence their chemical behavior and potential applications. These interactions are fundamental to their supramolecular assembly and functional properties (Danielle L Jacobs et al., 2013).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structures of similar compounds have been reported, providing a baseline for understanding the behavior of 3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide under different conditions. These properties are crucial for determining its usability in various scientific and industrial applications (J. Sączewski, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and interactions with biological molecules, are essential for exploring the full range of applications for 3,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. Research into its derivatives' synthesis and characterization provides insight into its chemical versatility and potential for further modification (Rublova et al., 2017).
properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-14(9-12(11)2)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZHZJHSPGAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(3,4-Dimethylphenyl)sulfonyl](4-pyridylmethyl)amine |
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